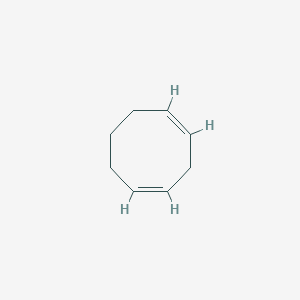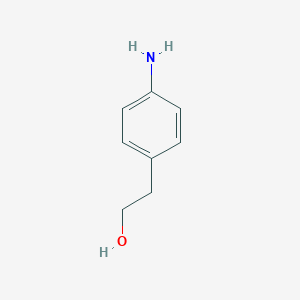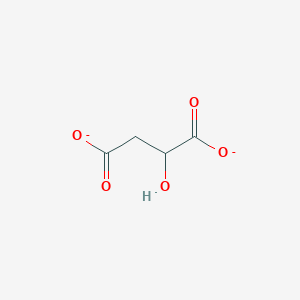
4-(2-Propenyloxy)benzeneacetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Propenyloxy)benzeneacetohydroxamic acid, also known as PBAHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBAHA is a hydroxamic acid derivative that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-Propenyloxy)benzeneacetohydroxamic acid is not fully understood, but it has been proposed that 4-(2-Propenyloxy)benzeneacetohydroxamic acid inhibits the activity of enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to induce the expression of genes involved in apoptosis and inhibit the expression of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of MMP activity, and inhibition of pro-inflammatory cytokine production. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Propenyloxy)benzeneacetohydroxamic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(2-Propenyloxy)benzeneacetohydroxamic acid has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 4-(2-Propenyloxy)benzeneacetohydroxamic acid, including its potential applications in drug development, cancer therapy, and antimicrobial therapy. Further studies are needed to elucidate the mechanism of action of 4-(2-Propenyloxy)benzeneacetohydroxamic acid and its potential interactions with other drugs. Additionally, studies are needed to optimize the synthesis and purification methods of 4-(2-Propenyloxy)benzeneacetohydroxamic acid and to improve its solubility and bioavailability.
Méthodes De Synthèse
4-(2-Propenyloxy)benzeneacetohydroxamic acid can be synthesized using different methods, including the reaction of 4-hydroxybenzeneacetic acid with propenyl bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. Another method involves the reaction of 4-hydroxybenzeneacetic acid with propargyl bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. Both methods yield 4-(2-Propenyloxy)benzeneacetohydroxamic acid, which can be purified using different techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(2-Propenyloxy)benzeneacetohydroxamic acid has been used in various scientific research studies, including its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to inhibit the growth of cancer cells, such as breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
14794-61-7 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
Clé InChI |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Autres numéros CAS |
14794-61-7 |
Synonymes |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
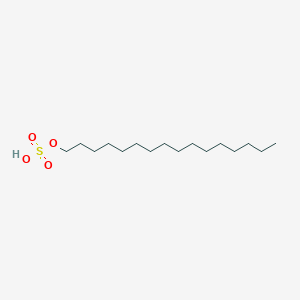
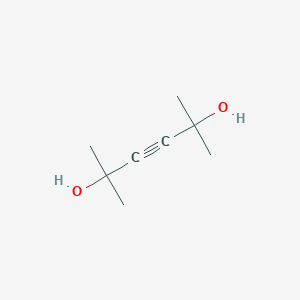
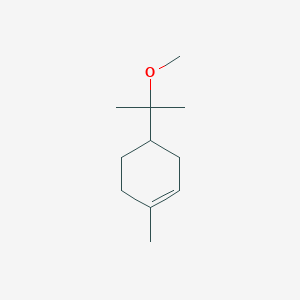

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
